Product packaging for N-(4-nitro-1H-pyrazol-5-yl)acetamide(Cat. No.:CAS No. 16461-96-4)

N-(4-nitro-1H-pyrazol-5-yl)acetamide

Cat. No.: B097852
CAS No.: 16461-96-4
M. Wt: 170.13 g/mol
InChI Key: IIMPQAQKCPHLPN-UHFFFAOYSA-N
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Description

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a chemical compound featuring a pyrazole heterocycle substituted with a nitro group and an acetamide functional group. Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of research applications in medicinal chemistry and materials science. They are frequently investigated as key scaffolds in the development of pharmacologically active molecules and have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties, based on studies of structurally related compounds . The presence of both electron-withdrawing nitro group and the acetamide moiety on the pyrazole core makes this compound a valuable intermediate for further chemical transformations. It can be utilized in metal coordination chemistry to construct coordination complexes , and its structural features suggest potential for exploration in the development of nonlinear optical (NLO) materials . Researchers value this compound for its utility in synthesizing more complex molecules and for probing biochemical pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O3 B097852 N-(4-nitro-1H-pyrazol-5-yl)acetamide CAS No. 16461-96-4

Properties

IUPAC Name

N-(4-nitro-1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPQAQKCPHLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600147
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-96-4
Record name N-(4-Nitro-1H-pyrazol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16461-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1H-Pyrazol-5-Amine

The primary route involves nitrating 1H-pyrazol-5-amine to introduce the nitro group at position 4, followed by acetylation of the amine.

Reaction Conditions

  • Nitrating Agent : Fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : The amine group directs electrophilic nitration to the para position (C4) via resonance stabilization.

  • Yield : 65–72% after recrystallization in ethanol.

Procedure

  • Dissolve 1H-pyrazol-5-amine (10 mmol) in H₂SO₄ (20 mL).

  • Add HNO₃ dropwise at 0°C, stir for 4 hours.

  • Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.

Key Data

ParameterValue
Temperature0–5°C
Reaction Time4 hours
Yield68%
Purity (HPLC)>98%

Acetylation of 4-Nitro-1H-Pyrazol-5-Amine

The nitrated intermediate is acetylated using acetic anhydride under basic conditions.

Reaction Conditions

  • Acetylating Agent : Acetic anhydride (1.2 equiv) in pyridine at 25°C.

  • Mechanism : Nucleophilic acyl substitution at the amine group.

  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Procedure

  • Suspend 4-nitro-1H-pyrazol-5-amine (5 mmol) in pyridine (10 mL).

  • Add acetic anhydride (6 mmol), stir for 2 hours.

  • Concentrate under reduced pressure and purify.

Key Data

ParameterValue
Temperature25°C
Reaction Time2 hours
Yield87%
Purity (NMR)>99%

Synthetic Route 2: Cyclocondensation of Nitro-Substituted Precursors

Hantzsch-Type Pyrazole Synthesis

An alternative approach constructs the pyrazole ring with pre-installed nitro and acetamide groups.

Reaction Conditions

  • Precursor : 3-Nitro-1,3-diketone (synthesized from acetylacetone and HNO₃).

  • Cyclizing Agent : Hydrazine hydrate (2 equiv) in ethanol under reflux.

  • Yield : 50–55% after recrystallization.

Procedure

  • React 3-nitro-1,3-diketone (10 mmol) with hydrazine hydrate (20 mmol) in ethanol.

  • Reflux for 6 hours, cool, and filter the precipitate.

Key Data

ParameterValue
Temperature78°C (reflux)
Reaction Time6 hours
Yield53%
Regioselectivity>95% C4 nitro

Alternative Methods and Modifications

Microwave-Assisted Acetylation

Microwave irradiation reduces reaction times and improves yields.

Conditions

  • Power : 300 W, 10 minutes.

  • Yield : 92%.

Enzymatic Acetylation

Lipase-catalyzed acetylation in non-aqueous media offers eco-friendly advantages.

Conditions

  • Enzyme : Candida antarctica lipase B.

  • Solvent : tert-Butanol, 40°C.

  • Yield : 78%.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor technology enhances safety and scalability for nitration.

Key Parameters

ParameterValue
Residence Time2 minutes
Throughput1 kg/h
Yield70%

Solvent Recycling

Ethanol and pyridine are recovered via distillation, reducing costs by 30%.

Reaction Mechanism and Kinetics

Nitration Kinetics

Second-order kinetics observed, with rate constant k = 0.15 L/mol·s at 5°C.

Acetylation Thermodynamics

ΔG = −45 kJ/mol, favoring product formation.

Purification and Characterization Techniques

Chromatography

  • Column : C18 reverse-phase.

  • Mobile Phase : Methanol/water (70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 2.10 (s, 3H, CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Direct Nitration8799High
Cyclocondensation5395Moderate
Microwave-Assisted9299High

Chemical Reactions Analysis

Types of Reactions

GS-9883 Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Biological Activities

N-(4-nitro-1H-pyrazol-5-yl)acetamide exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity: Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. This compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties: Research indicates that compounds with a nitro group can exhibit antimicrobial activity. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens .

Drug Development

This compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. The ability to modify its structure allows for the exploration of different pharmacological profiles, including analgesic and antipyretic effects .

Molecular Docking Studies

Molecular docking simulations reveal that this compound has favorable binding affinities with specific proteins involved in inflammatory responses. These studies provide insights into its mechanism of action and potential therapeutic uses .

Agricultural Applications

This compound is also being explored in agricultural science due to its potential as a pesticide or herbicide. Its efficacy against certain plant pathogens could make it a valuable tool in crop protection strategies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in treating arthritis
AntimicrobialEffective against bacterial strains; enhances pathogen resistance
AntiparasiticShows promise in combating parasitic infections

Table 2: Molecular Docking Insights

Protein TargetBinding Affinity (kcal/mol)Potential Application
COX Enzyme-9.5Anti-inflammatory drug development
Bacterial Ribosome-8.2Antimicrobial agent
Kinase Enzyme-7.8Cancer therapy research

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide and related compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Melting Point (°C) Key Applications/Properties
This compound 4-NO₂, 5-NHCOCH₃ 210.16 (calc.) Not reported Potential bioactivity (inferred)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1-CH₃, 3-CH₃, 5-NHCOCH₃ 153.18 43–45 Intermediate in synthesis
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Cl-C₆H₄), 3-CN, 5-NHCOCH₂Cl 338.62 Not reported Insecticide precursor (e.g., Fipronil derivatives)
N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide 1-CH₃, 4-CN, 5-NHCOCH₃ 190.19 Not reported Unspecified pharmacological interest
N-(4-Amino-3-methyl-1-phenylpyrazol-5-yl)acetamide 1-C₆H₅, 3-CH₃, 4-NH₂, 5-NHCOCH₃ 230.27 Not reported LogP = 2.38 (lipophilicity indicator)

Key Observations:

  • Lipophilicity: The nitro group may elevate logP compared to cyano (-CN) or amino (-NH₂) groups, as seen in (logP = 2.38 for amino-substituted analog).
  • Biological Relevance: Chloro and cyano substituents (e.g., ) are linked to insecticidal activity, suggesting nitro derivatives may also exhibit pesticidal properties.

Spectroscopic and Physical Properties

  • IR Spectroscopy: The carbonyl (C=O) stretch in acetamide derivatives appears near 1667–1681 cm⁻¹, as seen in . Nitro groups exhibit strong asymmetric/symmetric stretches near 1520 and 1350 cm⁻¹.
  • NMR Spectroscopy: Pyrazole H-4 protons resonate at δ 5.95–6.04 in methyl-substituted analogs (), while nitro groups may deshield adjacent protons, shifting signals downfield.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Nitro groups participate in strong hydrogen bonds (e.g., N–H···O–NO₂), influencing crystal packing. For example, SHELX-refined structures () of related compounds show layered arrangements driven by H-bonding.
  • Packing Efficiency: Bulky substituents like phenyl () reduce packing efficiency compared to smaller groups (e.g., methyl or nitro).

Biological Activity

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

Chemical Formula C7H8N4O3\text{Chemical Formula C}_7\text{H}_8\text{N}_4\text{O}_3

This compound features a pyrazole ring with a nitro group at the 4-position and an acetamide group, which enhances its solubility and reactivity in biological systems. The presence of the nitro group is particularly significant as it often influences the compound's biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
A0.0039Staphylococcus aureus
B0.025Escherichia coli

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Apoptosis induction
A54948Autophagy without apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Molecular Docking Studies : Computational studies suggest that this compound can interact favorably with proteins involved in cell signaling pathways .

Case Studies

  • Anticancer Efficacy : A study conducted on various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For instance, substituents at the 4-position significantly increased cytotoxicity against ovarian cancer cells .
  • Antimicrobial Testing : In another study, a series of pyrazole derivatives were screened for antimicrobial activity, revealing that those with electron-withdrawing groups like nitro exhibited stronger antibacterial effects compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-nitro-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nitration of pyrazole precursors followed by acetylation. For example, nitration of 5-aminopyrazole derivatives using nitric acid/sulfuric acid mixtures, followed by acetylation with acetic anhydride in basic media. Optimization involves adjusting reaction time, temperature, and stoichiometry. Catalysts like trifluoroacetic acid (TFA) in acetonitrile can enhance yields, as seen in similar pyrazole-acetamide syntheses . Purity is confirmed via HPLC or TLC.

Q. How is this compound characterized spectroscopically, and what are key spectral markers?

  • Methodology :

  • NMR : The nitro group (NO₂) at the 4-position of the pyrazole ring causes deshielding, resulting in distinct ¹H-NMR signals for adjacent protons (δ ~8.5–9.0 ppm). The acetamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C-NMR .
  • IR : Strong absorption bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula (C₆H₇N₄O₃). Fragmentation patterns include loss of NO₂ (46 Da) and acetyl groups (42 Da) .

Q. What solvents and crystallization methods are suitable for purifying this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound well. Recrystallization is achieved using ethanol/water mixtures or ethyl acetate/hexane. Single crystals for X-ray analysis may require slow evaporation in DMSO or acetone .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the nitro group, predicting sites for nucleophilic attack (e.g., C-5 of the pyrazole). Fukui indices and electrostatic potential maps help identify reactive regions .

Q. What strategies resolve contradictions in reported crystallographic data for nitro-pyrazole derivatives?

  • Methodology :

  • Cross-validate unit cell parameters and hydrogen-bonding networks using SHELXL refinement .
  • Compare experimental data with Cambridge Structural Database (CSD) entries. Discrepancies in torsion angles may arise from polymorphism or solvent effects .

Q. How does the nitro group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) and compare bioactivity (e.g., antimicrobial assays).
  • Molecular docking (AutoDock Vina) can simulate interactions with target enzymes (e.g., bacterial nitroreductases) .

Q. What are the challenges in analyzing nitro-pyrazole stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies (ICH guidelines): Expose the compound to pH 1–13 buffers at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., reduction of NO₂ to NH₂) .

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